Shp2-IN-18
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Overview
Description
Shp2-IN-18 is a compound known for its inhibitory effects on the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). This protein tyrosine phosphatase is encoded by the PTPN11 gene and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has shown promise in cancer research, particularly in targeting glioblastoma .
Preparation Methods
The synthesis of Shp2-IN-18 involves several steps, including the design of selective inhibitors through fragment-based ligand design, de novo design, and molecular docking . The synthetic routes typically involve the use of specific reagents and conditions to achieve high selectivity and potency. Industrial production methods for this compound are not extensively documented, but they likely follow similar principles of chemical synthesis and optimization for large-scale production.
Chemical Reactions Analysis
Shp2-IN-18 undergoes various chemical reactions, primarily focusing on its inhibitory activity against SHP2. The compound is designed to interact with the active site of SHP2, blocking its signaling pathways . Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding and inhibition of SHP2. The major products formed from these reactions are typically the inhibited forms of SHP2, which result in the suppression of downstream signaling pathways.
Scientific Research Applications
Shp2-IN-18 has a wide range of scientific research applications, particularly in cancer research. It has been shown to enhance the anticancer effects of other therapeutic agents, such as Osimertinib, in lung adenocarcinoma . Additionally, this compound is being explored for its potential in overcoming resistance to immune checkpoint therapies . The compound’s ability to inhibit SHP2 makes it a valuable tool in studying various signaling pathways involved in cancer and other diseases.
Mechanism of Action
Shp2-IN-18 exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. The compound binds to the active site of SHP2, preventing its interaction with downstream signaling molecules . This inhibition disrupts the RAS-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival . By targeting these pathways, this compound effectively suppresses the growth and survival of cancer cells.
Comparison with Similar Compounds
Shp2-IN-18 is unique in its high selectivity and potency against SHP2 compared to other inhibitors. Similar compounds include CNBDA and CNBCA, which also target SHP2 but differ in their chemical structures and inhibitory mechanisms . CNBCA, for example, has shown better selectivity and potency against SHP2 than CNBDA . Other SHP2 inhibitors, such as PF-07284892, are being developed to overcome resistance to targeted therapies in various cancers . This compound stands out due to its specific design and effectiveness in inhibiting SHP2, making it a valuable compound in cancer research.
Properties
Molecular Formula |
C26H27FN6 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(5S)-1'-[7-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C26H27FN6/c1-16-5-6-18(20(27)14-16)23-17(2)31-25(22-7-11-30-33(22)23)32-12-8-26(9-13-32)15-21-19(24(26)28)4-3-10-29-21/h3-7,10-11,14,24H,8-9,12-13,15,28H2,1-2H3/t24-/m1/s1 |
InChI Key |
LHBBGNUOZGONQB-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C3=CC=NN32)N4CCC5(CC4)CC6=C([C@H]5N)C=CC=N6)C)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C3=CC=NN32)N4CCC5(CC4)CC6=C(C5N)C=CC=N6)C)F |
Origin of Product |
United States |
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